

(R)-Methyl 3-hydroxy-2-methylpropanoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-Methyl 3-hydroxy-2-methylpropanoate

Cat. No.: B027092

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CAS Number: 72657-23-9

Abstract

This technical guide provides a comprehensive overview of **(R)-Methyl 3-hydroxy-2-methylpropanoate**, a chiral building block of significant interest in pharmaceutical and chemical research. This document details its physicochemical properties, synthesis methodologies, and known biological activities. Emphasis is placed on its role as a precursor in the synthesis of complex natural products with therapeutic potential. Detailed experimental protocols for its synthesis and relevant biological assays are provided to support researchers and drug development professionals.

Introduction

(R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as the (R)-Roche ester, is a valuable chiral intermediate in organic synthesis.^{[1][2]} Its stereocenter and functional groups make it a versatile starting material for the asymmetric synthesis of a wide range of complex molecules, including bioactive natural products and pharmaceuticals.^{[1][3]} This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of **(R)-Methyl 3-hydroxy-2-methylpropanoate** are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	References
Molecular Formula	C ₅ H ₁₀ O ₃	[1][3][4][5][6]
Molecular Weight	118.13 g/mol	[1][3][4][5][7][8][9]
Appearance	Colorless to very pale yellow liquid	[3][4]
Density	1.066 - 1.070 g/mL at 25 °C	[3][7]
Boiling Point	73-77 °C at 10-12 mmHg	[3][7][8]
Refractive Index	n ₂₀ /D 1.425	[3][9]
Optical Rotation	[α] ₂₀ /D = -29 to -23° (c=4 in MeOH)	[3]
InChI Key	ATCCIZURPPEVIZ-SCSAIBSYSA-N	[1][9]
SMILES	COC(=O)--INVALID-LINK--CO	[6][9]

Synthesis of (R)-Methyl 3-hydroxy-2-methylpropanoate

The enantiomerically pure (R)-Roche ester can be synthesized through both biocatalytic and traditional chemical methods.

Biocatalytic Synthesis via Yeast Reduction

A highly stereoselective method involves the reduction of an α-formylpropanoate derivative using baker's yeast (*Saccharomyces cerevisiae*).^[1]

Experimental Protocol:

- Substrate: Ethyl α-formylpropanoate

- Biocatalyst: *Saccharomyces cerevisiae* (baker's yeast)
- Reaction Conditions: The substrate is incubated with a suspension of baker's yeast in an aqueous medium at a controlled pH of 7.0 and a temperature of 30°C for 48 hours.[1]
- Yield: 85-90%[1]
- Enantiomeric Excess (ee): >98% in the (R)-configuration[1]

Chemoenzymatic Synthesis

This method utilizes stereoselective aldolases for the key C-C bond formation.

Experimental Protocol:

- Enzyme: 2-oxoacid aldolases (e.g., YfaU, KPHMT)[1]
- Reaction: Stereoselective aldol addition of a 2-oxoacid to methanal. This is followed by oxidative decarboxylation and esterification.
- Substrate Concentration: Up to 1.0 M[1]
- Yield: 69-88%[1]
- Enantiomeric Excess (ee): 88-99%[1]

Chemical Synthesis via Esterification

A straightforward chemical route involves the esterification of the corresponding carboxylic acid.

Experimental Protocol:

- Substrate: (R)-3-Hydroxy-2-methylpropanoic acid
- Reagent: Methanol with a catalytic amount of sulfuric acid (H₂SO₄)[1]
- Conditions: The reaction mixture is heated under reflux for 12-24 hours.[1]

- Yield: 70-80%^[1]
- Purification: Requires chiral chromatography to ensure high enantiopurity.^[1]

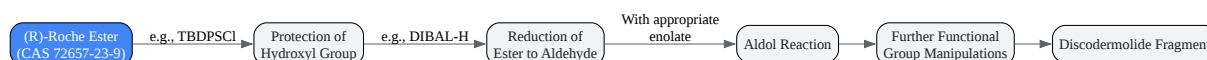
Biological Significance and Applications

(R)-Methyl 3-hydroxy-2-methylpropanoate is a crucial chiral building block in the total synthesis of several potent, biologically active natural products.

Precursor to (+)-Discodermolide

(+)-Discodermolide is a potent antimitotic agent that stabilizes microtubules, making it a target for cancer therapy.^[1] The (R)-Roche ester is a key starting material for the synthesis of fragments of this complex molecule.^[1]

Simplified Synthetic Workflow for a Discodermolide Fragment:



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Caption: Synthetic route from (R)-Roche ester to a discodermolide fragment.

Precursor to Sagopilone (ZK-Epo)

Sagopilone is a synthetic epothilone analog with microtubule-stabilizing activity, investigated for its potential as an anticancer agent. The high enantiopurity of the (R)-Roche ester is critical for the synthesis of this drug candidate.^[1]

Role in Studying Enzyme-Catalyzed Reactions

This compound serves as a model substrate in biochemical research to investigate the kinetics and stereoselectivity of various enzymes, such as esterases.^[1] This research provides insights into metabolic pathways and can aid in the discovery of new therapeutic targets.^[1]

Inhibition of Cancer Cell Proliferation

Hypothetical Drug Discovery Workflow:



Caption: A potential workflow for developing anticancer agents.

Experimental Protocols for Biological Assays

HCT-116 Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the proliferation of the HCT-116 human colon cancer cell line.

Materials:

- HCT-116 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **(R)-Methyl 3-hydroxy-2-methylpropanoate** derivatives (test compounds)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO₂ incubator
- Microplate reader

Procedure:

- Cell Culture: Maintain HCT-116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seeding: Seed the HCT-116 cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allow them to adhere overnight.

- **Treatment:** Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Safety and Handling

(R)-Methyl 3-hydroxy-2-methylpropanoate is a combustible liquid.[4] Standard laboratory safety precautions should be observed.

- **Personal Protective Equipment (PPE):** Wear protective gloves, a lab coat, and eye protection.[1]
- **Ventilation:** Use a fume hood during handling to avoid inhalation of vapors.[1]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[4] For long-term storage, temperatures below -20°C are recommended.[1][5]
- **Waste Disposal:** Dispose of waste in accordance with local regulations. Neutralize any acidic byproducts before disposal.[1]

Conclusion

(R)-Methyl 3-hydroxy-2-methylpropanoate is a fundamentally important chiral building block with significant applications in the synthesis of complex, high-value molecules. Its utility in the preparation of potent anticancer agents like (+)-discodermolide and sagopilone underscores its importance in drug discovery and development. Further investigation into the biological

activities of its derivatives, particularly their interactions with cellular signaling pathways, may lead to the discovery of novel therapeutic agents. This guide provides a solid foundation of technical information to support such research endeavors.

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